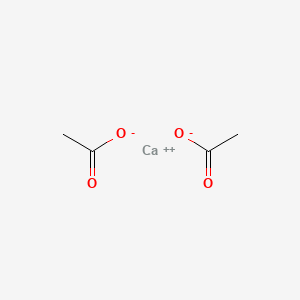
Calcium acetate
Cat. No. B1195843
Key on ui cas rn:
62-54-4
M. Wt: 100.13 g/mol
InChI Key: HFNUUHLSQPLBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09115047B2
Procedure details


Furthermore, acetone can be synthesized by pyrolyzing cellulose in a wood material to give acetic acid, neutralizing the acetic acid with calcium hydroxide to give calcium acetate, and then pyrolyzing the calcium acetate. Since acetic acid is generated by oxidation of ethanol during the fermentation in the synthesis of bioethanol, the acetic acid can be utilized to synthesize acetone through the same process as above.

[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
calcium acetate
Identifiers


|
REACTION_CXSMILES
|
C[C:2]([CH3:4])=[O:3].[OH-:5].[Ca+2:6].[OH-]>C(O)(=O)C>[C:2]([O-:5])(=[O:3])[CH3:4].[Ca+2:6].[C:2]([O-:5])(=[O:3])[CH3:4] |f:1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
cellulose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
calcium acetate
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09115047B2
Procedure details


Furthermore, acetone can be synthesized by pyrolyzing cellulose in a wood material to give acetic acid, neutralizing the acetic acid with calcium hydroxide to give calcium acetate, and then pyrolyzing the calcium acetate. Since acetic acid is generated by oxidation of ethanol during the fermentation in the synthesis of bioethanol, the acetic acid can be utilized to synthesize acetone through the same process as above.

[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
calcium acetate
Identifiers


|
REACTION_CXSMILES
|
C[C:2]([CH3:4])=[O:3].[OH-:5].[Ca+2:6].[OH-]>C(O)(=O)C>[C:2]([O-:5])(=[O:3])[CH3:4].[Ca+2:6].[C:2]([O-:5])(=[O:3])[CH3:4] |f:1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
cellulose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
calcium acetate
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
